Cas no 2228513-54-8 (3-({1-methyl-1H-pyrrolo2,3-bpyridin-3-yl}methyl)pyrrolidin-3-ol)

3-({1-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}methyl)pyrrolidin-3-ol is a heterocyclic compound featuring a pyrrolo[2,3-b]pyridine core substituted with a methyl group at the 1-position and a pyrrolidin-3-ol moiety at the 3-position. This structure imparts potential pharmacological relevance, particularly in drug discovery targeting central nervous system (CNS) disorders or kinase inhibition due to its fused bicyclic system and polar functional groups. The pyrrolidine alcohol group enhances solubility and offers a handle for further derivatization, while the rigid aromatic scaffold may contribute to binding affinity. Its synthetic versatility makes it a valuable intermediate for medicinal chemistry applications, particularly in the development of small-molecule therapeutics.
3-({1-methyl-1H-pyrrolo2,3-bpyridin-3-yl}methyl)pyrrolidin-3-ol structure
2228513-54-8 structure
Product Name:3-({1-methyl-1H-pyrrolo2,3-bpyridin-3-yl}methyl)pyrrolidin-3-ol
CAS No:2228513-54-8
MF:C13H17N3O
MW:231.293582677841
CID:6308078
PubChem ID:165699472
Update Time:2025-05-25

3-({1-methyl-1H-pyrrolo2,3-bpyridin-3-yl}methyl)pyrrolidin-3-ol Chemical and Physical Properties

Names and Identifiers

    • 3-({1-methyl-1H-pyrrolo2,3-bpyridin-3-yl}methyl)pyrrolidin-3-ol
    • 2228513-54-8
    • 3-({1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}methyl)pyrrolidin-3-ol
    • EN300-1759469
    • Inchi: 1S/C13H17N3O/c1-16-8-10(7-13(17)4-6-14-9-13)11-3-2-5-15-12(11)16/h2-3,5,8,14,17H,4,6-7,9H2,1H3
    • InChI Key: SQKDCEUKLZGBMZ-UHFFFAOYSA-N
    • SMILES: OC1(CC2=CN(C)C3C2=CC=CN=3)CNCC1

Computed Properties

  • Exact Mass: 231.137162174g/mol
  • Monoisotopic Mass: 231.137162174g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 2
  • Complexity: 286
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.4
  • Topological Polar Surface Area: 50.1Ų

3-({1-methyl-1H-pyrrolo2,3-bpyridin-3-yl}methyl)pyrrolidin-3-ol Pricemore >>

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Additional information on 3-({1-methyl-1H-pyrrolo2,3-bpyridin-3-yl}methyl)pyrrolidin-3-ol

Comprehensive Overview of 3-({1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}methyl)pyrrolidin-3-ol (CAS No. 2228513-54-8)

The compound 3-({1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}methyl)pyrrolidin-3-ol, identified by its CAS No. 2228513-54-8, is a structurally unique molecule that has garnered significant interest in the fields of medicinal chemistry and drug discovery. Its complex nomenclature reflects its intricate molecular architecture, which combines a pyrrolidine ring with a 1-methyl-1H-pyrrolo[2,3-b]pyridine moiety. This hybrid structure positions it as a promising candidate for targeting various biological pathways, particularly in the development of novel therapeutics.

In recent years, the scientific community has shown growing curiosity about pyrrolidine derivatives and their pharmacological potential. Searches for terms like "pyrrolidine-based drug candidates" and "heterocyclic compounds in medicine" have surged, highlighting the demand for innovative molecules like 3-({1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}methyl)pyrrolidin-3-ol. Researchers are particularly intrigued by its potential applications in modulating central nervous system (CNS) targets, given the presence of both pyrrolidine and pyridine rings, which are common in neuroactive compounds.

The synthesis of CAS No. 2228513-54-8 involves multi-step organic reactions, often leveraging cross-coupling methodologies and reductive amination techniques. These processes are frequently discussed in academic forums, with queries such as "how to synthesize pyrrolo[2,3-b]pyridine derivatives" trending among chemists. The compound's hydroxyl group and tertiary nitrogen further enhance its solubility and binding affinity, making it a versatile scaffold for structure-activity relationship (SAR) studies.

From a therapeutic perspective, 3-({1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}methyl)pyrrolidin-3-ol has been explored in preclinical studies for its potential role in addressing neurodegenerative disorders and inflammatory conditions. Online searches for "new treatments for neurodegeneration" and "anti-inflammatory small molecules" align with these research directions. Its dual-ring system may offer synergistic effects, a topic frequently debated in drug design webinars and pharmaceutical conferences.

Beyond its biological relevance, the compound's physicochemical properties—such as logP and polar surface area—are critical for drug-likeness assessments. These metrics are often queried in databases like PubChem, reflecting the compound's utility in computational chemistry and virtual screening workflows. Additionally, its stereochemistry (with the pyrrolidin-3-ol moiety) opens avenues for chiral resolution studies, a niche yet rapidly growing area in asymmetric synthesis.

In summary, 3-({1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}methyl)pyrrolidin-3-ol (CAS No. 2228513-54-8) exemplifies the convergence of structural complexity and therapeutic potential. Its relevance to trending topics like "next-generation CNS drugs" and "fragment-based drug discovery" ensures its continued prominence in scientific literature. As research progresses, this compound may well emerge as a cornerstone in the development of targeted molecular therapies.

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